molecular formula C16H13Cl3N2O3 B4557162 N-[2-(acetylamino)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide

N-[2-(acetylamino)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B4557162
M. Wt: 387.6 g/mol
InChI Key: YQIFMMNPIOQPSL-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H13Cl3N2O3 and its molecular weight is 387.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.999175 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Metabolic Studies

Radiosynthesis techniques involving chloroacetanilide herbicides and dichloroacetamide safeners, such as acetochlor and R-29148, utilize compounds similar to N-[2-(acetylamino)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide for studies on metabolism and mode of action. These studies are crucial for understanding the environmental fate and biological interactions of these chemicals (Latli & Casida, 1995).

Synthesis of Novel Derivatives and Antimicrobial Activity

Research into the synthesis of novel thiazolidinone and acetidinone derivatives involves the creation of compounds structurally related to this compound, aiming to explore their antimicrobial properties. These studies contribute to the development of new antimicrobial agents with potential applications in medicine and agriculture (Mistry, Desai, & Intwala, 2009).

Anticancer, Anti-inflammatory, and Analgesic Research

The compound and its derivatives have been evaluated for anticancer, anti-inflammatory, and analgesic activities, suggesting potential therapeutic applications. For instance, studies have shown that certain derivatives exhibit significant activities against breast cancer, neuroblastoma, and inflammation, pointing towards their utility in developing new treatment options (Rani, Pal, Hegde, & Hashim, 2014).

Chemical Synthesis and Green Chemistry

Efforts in the synthesis of this compound and its derivatives also focus on improving yield, reducing costs, and employing green chemistry principles. This includes optimizing reaction conditions and exploring environmentally friendly synthesis routes, which is crucial for sustainable chemical manufacturing (Reddy, Venkata, Reddy, & Dubey, 2014).

Advanced Materials and Molecular Docking Studies

Research into the synthesis, structure, and molecular docking of this compound derivatives extends to applications in materials science and drug discovery. For example, molecular docking analyses of anticancer drugs target specific receptors, providing insights into the drug-receptor interaction mechanisms and facilitating the design of more effective therapeutic agents (Sharma et al., 2018).

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O3/c1-9(22)20-13-4-2-3-5-14(13)21-16(23)8-24-15-7-11(18)10(17)6-12(15)19/h2-7H,8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIFMMNPIOQPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.